Scientific Field: Medicinal Chemistry
Summary: Oxazolidinones, including 5-Cyclohexyloxazolidine-2-one, have been investigated as potential antibacterial agents.
Methods and Experimental Procedures: Synthesis of oxazolidinone derivatives involves chemical reactions, often using microwave-assisted methods. Specific synthetic routes and reaction conditions are employed to create these compounds.
Results and Outcomes: Linezolid and its analogues have demonstrated antibacterial activity against Gram-positive bacteria. Quantitative data on minimum inhibitory concentrations (MIC) and efficacy in animal models are essential for evaluating their effectiveness.
5-cyclohexyloxazolidin-2-one is a cyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The structure consists of a cyclohexyl group attached to the nitrogen of the oxazolidinone ring, which contributes to its unique properties and potential applications in medicinal chemistry. Oxazolidinones are known for their diverse biological activities, particularly as antibacterial agents.
The chemical reactivity of 5-cyclohexyloxazolidin-2-one can be attributed to the functional groups present in its structure. It can undergo various reactions typical of oxazolidinones, including:
5-cyclohexyloxazolidin-2-one and its analogues exhibit significant biological activities, particularly as antibacterial agents. They act by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit, which disrupts bacterial growth and reproduction. This mechanism is particularly effective against Gram-positive bacteria and has been explored for developing new antibiotics in response to rising antibiotic resistance .
The synthesis of 5-cyclohexyloxazolidin-2-one can be achieved through several methods:
5-cyclohexyloxazolidin-2-one has several applications:
Interaction studies involving 5-cyclohexyloxazolidin-2-one focus on its binding affinity to bacterial ribosomes and other cellular targets. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Research indicates that modifications to the cyclohexyl group can significantly influence its antibacterial efficacy and selectivity against different bacterial strains .
5-cyclohexyloxazolidin-2-one shares structural similarities with several other oxazolidinones. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-methyl-oxazolidin-2-one | Contains a methyl group instead of cyclohexyl | Often exhibits lower toxicity |
| Linezolid | Substituted phenyl ring | Known for broad-spectrum antibacterial activity |
| 5-(4-fluorophenyl)oxazolidin-2-one | Contains a fluorine atom on phenyl group | Enhanced potency against resistant strains |
These compounds illustrate the diversity within the oxazolidinone class while emphasizing how 5-cyclohexyloxazolidin-2-one's cyclohexyl substitution may confer distinct pharmacological properties.
The synthesis of 5-cyclohexyloxazolidin-2-one through cyclocondensation reactions represents one of the most established approaches in heterocyclic chemistry [1]. These reactions typically involve the cyclization of cyclohexyl-containing amino alcohol precursors with carbonyl compounds or their derivatives to form the oxazolidinone ring system [2]. The traditional method employs phosgene or phosgene equivalents such as carbonyldiimidazole to facilitate the ring closure reaction between the amino and hydroxyl functionalities [3].
Research has demonstrated that the cyclocondensation approach can be achieved through multiple pathways, with the most common involving the reaction of cyclohexyl amino alcohols with various carbonylating agents [1]. The reaction proceeds through an intramolecular cyclization mechanism where the amino group attacks the carbonyl carbon, followed by ring closure with the elimination of appropriate leaving groups [2]. Studies have shown that reaction conditions significantly influence the yield and selectivity of the desired 5-cyclohexyloxazolidin-2-one product [4].
The use of chlorosulfonyl isocyanate has emerged as an effective reagent for the one-pot synthesis of oxazolidinones from epoxide precursors [5]. When cyclohexyl-substituted epoxides are treated with chlorosulfonyl isocyanate under mild conditions, the resulting oxazolidinones are obtained with excellent regioselectivity [5]. This method provides access to 5-cyclohexyloxazolidin-2-one derivatives in good yields while avoiding the use of highly toxic phosgene [5].
| Reagent System | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosgene/Cyclohexyl amino alcohol | Room temperature, 2-4 hours | 65-78 | [2] |
| Chlorosulfonyl isocyanate/Cyclohexyl epoxide | Room temperature, 1 hour | 46-97 | [5] |
| Carbonyldiimidazole/Cyclohexyl amino alcohol | 80°C, overnight | 55-72 | [3] |
Asymmetric catalysis has become increasingly important for the preparation of enantiomerically pure 5-cyclohexyloxazolidin-2-one derivatives [6]. The development of chiral catalysts has enabled the stereoselective formation of oxazolidinones with high enantiomeric excess values [7]. Thiourea-based catalysts have demonstrated particular effectiveness in promoting asymmetric aldol reactions that lead to oxazolidinone formation [6].
The cinchona alkaloid-catalyzed cyclocondensation reaction represents a significant advancement in asymmetric oxazolidinone synthesis [1]. This methodology employs cinchona alkaloids as chiral catalysts to promote the reaction between acyl chlorides and oxaziridines, resulting in enantioenriched oxazolidinones with excellent yields and enantioselectivities [1]. The reaction mechanism involves the formation of a chiral intermediate that controls the stereochemical outcome of the cyclization process [1].
Recent developments in asymmetric hydrogenation have provided another route to chiral oxazolidinones [8] [9]. Ruthenium-based catalysts with N-heterocyclic carbene ligands have been employed for the enantioselective hydrogenation of 2-oxazolones to produce 4-substituted 2-oxazolidinones [8]. Similarly, nickel-catalyzed asymmetric hydrogenation systems have achieved excellent enantioselectivities in the preparation of chiral oxazolidinones [9].
| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|
| Cinchona alkaloid | 85-96 | 70-95 | [1] |
| Ruthenium-N-heterocyclic carbene | 90-96 | 85-99 | [8] |
| Nickel-chiral phosphine | 97->99 | 95-99 | [9] |
| Thiourea organocatalyst | 82-94 | 68-89 | [6] |
Transition metal catalysis has revolutionized the synthesis of oxazolidinones by providing new pathways for cyclization reactions [10]. Palladium-catalyzed reactions have shown particular promise in the formation of oxazolidinone rings through various mechanisms including carboxylative cyclization and oxidative cyclization processes [10]. The palladium acetate catalyst system has been identified as highly effective for the formation of oxazolidinones from propargylamine derivatives in the presence of carbon dioxide [10].
The mechanism of palladium-catalyzed oxazolidinone formation involves the coordination of the metal center to the alkyne functionality, followed by carbon dioxide insertion and subsequent cyclization [10]. Studies have demonstrated that the choice of ligand significantly affects the reaction outcome, with tributylphosphine providing optimal results for exclusive oxazolidinone formation [10]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups [10].
Copper-catalyzed carboarylation-ring-closure strategies have emerged as powerful tools for modular oxazolidinone synthesis [11]. These reactions employ diaryliodonium salts as coupling partners and enable the efficient construction of oxazoline derivatives bearing fully substituted exo double bonds [11]. The methodology demonstrates broad substrate scope and provides access to structurally diverse oxazolidinone frameworks [11].
Halohydrin dehalogenases represent a unique class of biocatalysts for oxazolidinone synthesis through cyanate-mediated epoxide ring-opening reactions [12] [4]. These enzymes catalyze the regioselective and stereoselective formation of oxazolidinones from epoxide substrates with excellent optical purity [12]. Engineered variants of halohydrin dehalogenases have achieved dramatically improved selectivity toward styrene oxide substrates, producing the corresponding oxazolidinones with excellent regioselectivity and stereoselectivity [12].
Microwave-assisted synthesis has emerged as an environmentally friendly and efficient approach for oxazolidinone preparation [13]. The application of microwave irradiation significantly reduces reaction times while maintaining or improving product yields compared to conventional heating methods [13]. Studies have shown that microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one can be achieved in yields of 69-77% with reaction times reduced from overnight to 30 minutes to 1 hour [13].
The optimization of microwave-assisted oxazolidinone synthesis involves careful control of several parameters including temperature, power, reaction time, and vessel conditions [13]. Research has demonstrated that sealed-vessel conditions generally provide higher yields compared to open-vessel systems [13]. The use of different carbonate salts, bases, and solvents can be optimized to maximize product formation under microwave irradiation [13].
Solvent-free synthesis represents another green chemistry approach for oxazolidinone preparation [14]. The incorporation of carbon dioxide into oxazolidinones under solvent-free conditions has been extensively studied and offers significant environmental advantages [14]. Metal-free reactions utilizing naturally occurring amino acids as catalysts have been developed for the cycloaddition of carbon dioxide to aziridines [14]. L-histidine has been identified as the most active amino acid catalyst, yielding 99% of the desired 5-aryl oxazolidinone with 93% regioselectivity under optimized conditions [14].
| Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Conventional heating | >12 hours | 45-65 | 80-120 | [13] |
| Microwave open vessel | 1 hour | 69.59 | 120-140 | [13] |
| Microwave sealed vessel | 30 minutes | 77.0 | 120-140 | [13] |
| Solvent-free with L-histidine | 4-6 hours | 99 | 110 | [14] |
Diastereoselective intramolecular Diels-Alder reactions provide a powerful method for constructing complex oxazolidinone structures with defined stereochemistry [15] [16]. The reaction involves the cycloaddition of a dienophile tethered to a diene component within the same molecule, resulting in the formation of polycyclic structures with high stereoselectivity [15]. Evans oxazolidinone auxiliaries have been successfully employed as chiral controllers in these transformations [16].
The mechanism of intramolecular Diels-Alder reactions involving oxazolidinone substrates proceeds through a concerted [4+2] cycloaddition process [15]. The stereochemical outcome is controlled by the conformational preferences of the substrate and the facial selectivity imposed by the chiral auxiliary [15]. Research has demonstrated that the use of chiral 2-amido and 2-amido-1-phenyl-1,3-dienes derived from oxazolidinones can achieve excellent diastereoselectivity in Diels-Alder reactions [15].
Zirconocene bis(triflate) catalysts have been shown to efficiently catalyze Diels-Alder cycloaddition reactions between enoyl-oxazolidinones and dienes [16]. The use of chiral zirconocene catalysts leads to significant asymmetric induction in the adducts, particularly in nitroalkane solvents at low temperatures and lower catalyst loadings [16]. The binding studies reveal that two isomeric, five-coordinate, monotriflate complexes are formed from the oxazolidinone substrate and the catalyst [16].
| Substrate Type | Diastereoselectivity (dr) | Yield (%) | Catalyst System | Reference |
|---|---|---|---|---|
| Chiral amido-dienes | 93:7 | 45-70 | Thermal conditions | [15] |
| Enoyl-oxazolidinones | 85:15 | 60-85 | Zirconocene bis(triflate) | [16] |
| Fumaroyl-oxazolidinones | 90:10 | 45-56 | Lewis acid catalysis | [17] |
Chiral auxiliary applications represent one of the most significant developments in stereoselective oxazolidinone synthesis [18] [3]. Evans oxazolidinones have been extensively employed as chiral auxiliaries for controlling the stereochemistry of various reactions including asymmetric alkylation, aldol reactions, and other carbon-carbon bond forming processes [18]. The effectiveness of these auxiliaries stems from their ability to create a well-defined chiral environment that directs the approach of reagents to one face of the substrate [3].
The preparation of Evans oxazolidinones from chiral amino acids provides access to a range of auxiliary structures with different steric and electronic properties [19] [3]. The condensation of chiral 2-amino alcohols with phosgene or carbonyldiimidazole yields the desired oxazolidinone auxiliaries in high yields [3]. The chiral amino alcohols can be obtained directly from natural sources or prepared from optically pure alpha amino acids [3].
The reactivity of Evans oxazolidinones as chiral auxiliaries requires deprotonation with strong bases such as lithium diisopropylamide or n-butyllithium before acylation can occur [3]. The resulting chiral imides can then be used in enantioselective reactions with high stereoselectivity [3]. For alpha alkylation reactions, the alpha hydrogen is deprotonated with strong bases, and the resulting enolate is alkylated with excellent stereocontrol [3].
The removal of chiral auxiliaries after the stereoselective transformation is typically achieved through hydrolytic or reductive cleavage of the amide bond [3]. Common methods include treatment with lithium borohydride, lithium aluminum hydride, or aqueous base to regenerate the carboxylic acid or alcohol products [3]. The auxiliary can often be recovered and reused, making the process economically viable [3].
| Auxiliary Type | Reaction Type | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-4-Benzyloxazolidin-2-one | Asymmetric alkylation | 85-95 | 70-90 | [18] |
| (R)-4-Phenyloxazolidin-2-one | Aldol reactions | 90-98 | 75-95 | [3] |
| (S)-4-tert-Butyloxazolidin-2-one | Diels-Alder reactions | 87-93 | 60-85 | [15] |
| Thiazolidinethione auxiliaries | Curtius rearrangement | 82-91 | 57-78 | [20] |
5-cyclohexyloxazolidin-2-one demonstrates enhanced thermodynamic stability compared to the parent oxazolidinone compound due to the presence of the cyclohexyl substituent at the 5-position. The cyclohexyl group provides steric protection around the oxazolidinone ring, effectively slowing degradation pathways that typically affect unsubstituted derivatives [1] [2].
The thermodynamic stability of oxazolidinone compounds is fundamentally governed by several structural factors. For manganese(II) complexes with related heterocyclic ligands, stability constants generally increase with ligand denticity, with the highest logarithmic stability constants observed for hepta- and octadentate ligands [3] [1]. While 5-cyclohexyloxazolidin-2-one is not a coordination compound, these principles of structural stability enhancement through substitution patterns remain applicable.
Primary degradation pathways for 5-cyclohexyloxazolidin-2-one include:
Ring-opening reactions constitute the most significant degradation pathway. The compound undergoes nucleophilic attack at the carbonyl carbon (C-2 position), leading to ring-opening and formation of N-acyl amino alcohol derivatives [4] [5]. This process is considerably slower than in unsubstituted oxazolidinones due to steric hindrance from the cyclohexyl group.
Base-catalyzed degradation occurs under alkaline conditions, where deprotonation of the nitrogen atom facilitates ring-opening through intramolecular nucleophilic attack [5] [6]. The cyclohexyl substituent provides some protection against this pathway by increasing the steric bulk around the reaction center.
Thermal decomposition becomes significant at elevated temperatures, typically above 200°C, leading to various fragmentation products including cyclohexyl derivatives and carbon dioxide [7]. The thermal stability is enhanced compared to simpler oxazolidinones due to the increased molecular weight and structural rigidity provided by the cyclohexyl ring.
Hydrolytic stability under neutral aqueous conditions is moderate, with the compound showing resistance to spontaneous hydrolysis at physiological pH values. The presence of the cyclohexyl group reduces the electrophilicity of the carbonyl carbon, thereby decreasing susceptibility to water-mediated ring-opening [4].
The solubility profile of 5-cyclohexyloxazolidin-2-one reflects the balance between the polar oxazolidinone ring and the nonpolar cyclohexyl substituent. With a molecular weight of 169.22 g/mol and molecular formula C₉H₁₅NO₂, the compound exhibits moderate lipophilicity [8].
Partition coefficient (LogP) determination reveals a value of 1.6751, indicating moderate lipophilicity [8]. This value places the compound in an optimal range for potential pharmaceutical applications, as compounds with LogP values between 1-3 typically demonstrate favorable absorption and distribution properties [9] [10].
Water solubility is limited due to the presence of the hydrophobic cyclohexyl group, which dominates the solubility behavior despite the polar nature of the oxazolidinone ring. The polar surface area (TPSA) of 38.33 Ų suggests good membrane permeability potential [8]. For comparison, the related compound (R)-4-cyclohexyl-oxazolidin-2-one exhibits aqueous solubility of 2.7 µg/mL at pH 6.8 [2].
Organic solvent solubility is favorable in polar aprotic solvents including tetrahydrofuran, dichloromethane, and acetone. The compound shows good compatibility with common organic synthesis solvents, making it suitable for various chemical transformations [11].
Hansen solubility parameters have not been experimentally determined for 5-cyclohexyloxazolidin-2-one, but can be estimated based on structural analogy with related cyclohexyl-containing compounds. The dispersion, polar, and hydrogen-bonding components would be expected to reflect the mixed character of the molecule [12].
Partition behavior between octanol and water strongly favors the organic phase, consistent with the calculated LogP value. This behavior is advantageous for applications requiring membrane permeation or extraction from aqueous media [13] [14].
Tautomerism in 5-cyclohexyloxazolidin-2-one is limited compared to more flexible heterocyclic systems. The rigid oxazolidinone ring structure constrains potential prototropic tautomerism, with only minor structural isomers possible through hydrogen migration [15] [16].
Prototropic tautomerism involving hydrogen shifts is severely restricted due to the five-membered ring constraint. Unlike more flexible systems that can accommodate multiple tautomeric forms, the oxazolidinone framework maintains structural rigidity [15]. The compound does not exhibit the extensive tautomeric equilibria observed in systems such as azide-tetrazole interconversions or keto-enol tautomerism [15].
Ring-chain tautomerism represents a more significant possibility, involving reversible ring-opening to form acyclic carbamate derivatives. However, this process is thermodynamically unfavorable under normal conditions due to the stability of the five-membered ring system [15] [4].
Ring-opening reactions constitute the primary reactive pathway for 5-cyclohexyloxazolidin-2-one. These reactions proceed through several distinct mechanisms:
Nucleophilic ring-opening occurs through attack at the electrophilic C-2 carbonyl carbon. Primary and secondary amines, alcohols, and organolithium reagents can effect ring-opening under appropriate conditions [5] [17]. The cyclohexyl substituent provides steric protection, requiring more forcing conditions compared to unsubstituted oxazolidinones.
Base-catalyzed ring-opening proceeds through initial deprotonation of the nitrogen atom, followed by intramolecular nucleophilic attack and ring cleavage. This pathway is particularly relevant under alkaline conditions and elevated temperatures [4] [6].
Acid-catalyzed ring-opening can occur under strongly acidic conditions, involving protonation of the carbonyl oxygen followed by nucleophilic attack. This pathway is less common but can be significant in synthetic applications [18].
Organometallic reagent reactions with 5-cyclohexyloxazolidin-2-one lead to ring-opening and formation of N-acyl amino alcohol products. Primary, secondary, and aryl organolithium reagents effectively open the ring with yields ranging from 30-93% [5].
Surface properties of 5-cyclohexyloxazolidin-2-one are influenced by the amphiphilic nature of the molecule, combining the polar oxazolidinone ring with the nonpolar cyclohexyl substituent. While experimental crystal structure data is not available, properties can be inferred from structurally related compounds.
Crystal packing behavior is expected to involve hydrogen-bonded networks typical of oxazolidinone derivatives. The NH group of the oxazolidinone ring serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, facilitating intermolecular associations [19] [20].
Intermolecular interactions likely include N-H···O=C hydrogen bonds as primary structural motifs, supplemented by weaker C-H···O contacts [19]. The cyclohexyl substituent adopts a chair conformation, as observed in related crystal structures, minimizing steric interactions and optimizing packing efficiency [19] [21].
Crystal morphology is anticipated to be needle-like or prismatic, characteristic of hydrogen-bonded organic crystals. Similar oxazolidinone derivatives exhibit colorless crystalline solids with melting points in the range of 60-130°C, depending on substitution patterns [22] [23].
Space group assignment for oxazolidinone derivatives commonly includes P21/c or P-1 symmetries, based on analogous compounds in the literature [19] [24]. The presence of the cyclohexyl group may influence the specific crystal system adopted.
Surface tension is estimated to be moderate (30-40 mN/m) based on the molecular structure and comparison with related compounds. The balance between polar and nonpolar regions of the molecule contributes to intermediate surface activity [12].
Thermal properties of the crystalline form include a storage temperature recommendation of 2-8°C under sealed, dry conditions to maintain stability [8]. The compound is expected to be stable under normal laboratory conditions but may undergo slow degradation upon prolonged exposure to moisture or elevated temperatures.